molecular formula C13H17NOS B2643874 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one CAS No. 1164559-21-0

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one

Cat. No.: B2643874
CAS No.: 1164559-21-0
M. Wt: 235.35
InChI Key: DSRNZLZIGPMMBK-LCYFTJDESA-N
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Description

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one is a sulfur-containing enone derivative characterized by a conjugated system of a ketone, a dimethylamino group, and a 4-methylphenylsulfanyl substituent.

Properties

IUPAC Name

(Z)-4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNZLZIGPMMBK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one typically involves the reaction of 4-methylthiophenol with 4-dimethylaminobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Average Mass Substituents Key Features/Applications References
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one C₁₃H₁₇NOS 235.35* 4-methylphenylsulfanyl Research chemical (potential synthetic intermediate)
3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one C₁₂H₁₄ClNOS 255.76 4-chlorophenylsulfanyl Structural analog with electron-withdrawing Cl; used in crystallography studies
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one C₂₀H₂₁NO₄ 339.39 4-acetylanilino, 3,4-dimethoxyphenyl Extended conjugation; potential bioactive applications (e.g., kinase inhibition)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate C₁₅H₁₈N₄O₆S 382.39 Triazine core, sulfonyl benzoate Herbicide (metsulfuron methyl ester)

Key Observations:

Substituent Effects on Reactivity and Stability: The methylphenylsulfanyl group in the target compound is electron-donating, which may enhance the stability of the conjugated system compared to the chlorophenylsulfanyl analog (electron-withdrawing Cl) . This difference could influence solubility, redox behavior, and interaction with biological targets.

Structural vs. Functional Analogues: The triazine-based herbicide (C₁₅H₁₈N₄O₆S) shares a sulfonyl group with the target compound but diverges significantly in core structure and application. This highlights the specificity of the enone scaffold for non-agrochemical uses .

Synthetic Utility: The chloro-substituted analog (C₁₂H₁₄ClNOS) has been referenced in crystallography studies, suggesting that the target compound (with a methyl group) could similarly serve as a ligand or building block in coordination chemistry .

Biological Activity

Overview

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a dimethylamino group and a methylphenyl sulfanyl group, suggest diverse mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₇NOS
  • CAS Number : 1341744-41-9
  • Molecular Weight : 239.35 g/mol

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound has exhibited significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes, potentially inhibiting their activity.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, affecting cellular oxidative stress pathways.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against A549 and HeLa cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values of approximately 15 µM for A549 cells and 20 µM for HeLa cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateSignificant
4-(Dimethylamino)phenyl acrylateSimilarLowModerate
4-Methyl-N-(4-methylphenyl)benzene sulfonamideDifferentHighLow

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